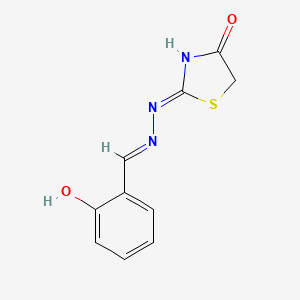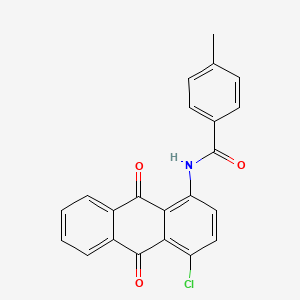![molecular formula C18H16N6O2 B11705098 2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11705098.png)
2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a unique structure that includes an ethoxy group, a triazinoindole moiety, and a hydrazinylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through cyclization reactions involving appropriate precursors. The hydrazinylidene linkage is then introduced through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to proteins, altering their function and leading to cell death. The specific pathways involved depend on the cellular context and the concentration of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-ETHOXY-4-METHYLPHENOL: This compound has a similar structure but lacks the triazinoindole moiety.
2-ETHOXY-4-(METHOXYMETHYL)PHENOL: This compound has a methoxymethyl group instead of the hydrazinylidene linkage.
Uniqueness
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its combination of an ethoxy group, a triazinoindole moiety, and a hydrazinylidene linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C18H16N6O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-ethoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C18H16N6O2/c1-2-26-15-9-11(7-8-14(15)25)10-19-23-18-21-17-16(22-24-18)12-5-3-4-6-13(12)20-17/h3-10,25H,2H2,1H3,(H2,20,21,23,24)/b19-10+ |
Clave InChI |
BUMRRMVJWJKDCA-VXLYETTFSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)
![4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11705028.png)
![Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B11705030.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)

![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)

![2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11705070.png)
![2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11705071.png)
![N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide](/img/structure/B11705083.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[ethyl(2-naphthyl)amino]ethyl}-2-propenamide](/img/structure/B11705090.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
